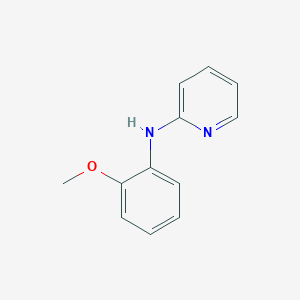
N-(2-methoxyphenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a pyridine ring attached to a 2-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-iodopyridine with 2-methoxyaniline under a nitrogen atmosphere. The reaction typically uses a palladium catalyst, a ligand such as BINAP, and a base like sodium tert-butoxide.
Direct Amination: Another approach is the direct amination of 2-methoxyphenylboronic acid with 2-bromopyridine using a copper catalyst and a base.
Industrial Production Methods: The industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine nitrogen to a more reduced state.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)pyridin-2-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials and chemicals that require specific structural properties.
Wirkmechanismus
The mechanism by which N-(2-methoxyphenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor, triggering a signaling cascade. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyphenyl)acetamide
N-(2-methoxyphenyl)aniline
2-Methoxyacetanilide
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-6-10(11)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14) |
InChI-Schlüssel |
YUZGFDNYKOYUCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)

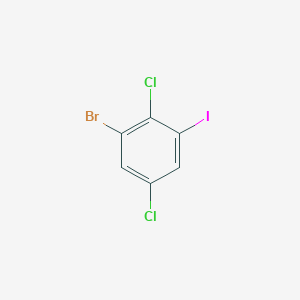


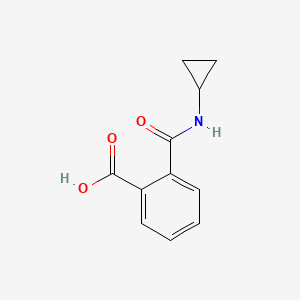
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)

![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)
![benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate](/img/structure/B15363086.png)
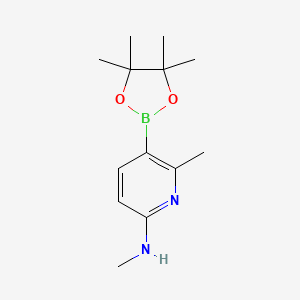
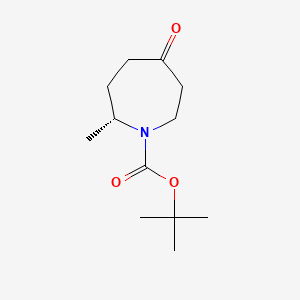
![4-[2-(1,2-Dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde](/img/structure/B15363098.png)
